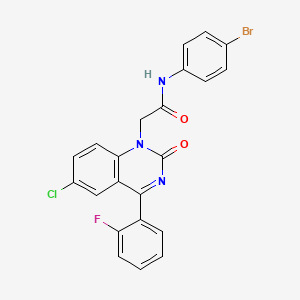![molecular formula C23H25N5O3 B2811708 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1008233-62-2](/img/structure/B2811708.png)
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a pyrrolo[3,4-d][1,2,3]triazole core, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry and materials science due to their diverse properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the phenyl groups. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole core and phenyl groups would likely influence its shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrrolo[3,4-d][1,2,3]triazole core might be reactive towards certain reagents, and the phenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The synthesis and structural elucidation of similar compounds, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been reported, showcasing their molecular docking analyses for anticancer applications targeting the VEGFr receptor. The synthesis involves reacting compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, demonstrating the compound's potential in drug discovery and development for cancer treatment (Sharma et al., 2018).
Antimicrobial and Insecticidal Activities
Research on similar structures, such as 1,2,4-triazole derivatives, highlights their antimicrobial activities against various microorganisms. These compounds, synthesized through multiple steps, including reactions with hydrazine hydrate, exhibited significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as antimicrobial and possibly anticholinesterase agents for therapeutic applications (Riaz et al., 2020). Another study on 1,2,4-triazole derivatives showed good to moderate antimicrobial activities, suggesting the significance of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Green Chemistry in Drug Design
A green approach to drug design involving analogues of paracetamol as potential analgesic and antipyretic agents shows the importance of environmentally friendly synthetic routes. These compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, emphasize the role of sustainable chemistry in developing new therapeutic agents with reduced environmental impact (Reddy et al., 2014).
Electrophilic Additions and Cyclizations
Studies on the synthesis of cyclic compounds via electrophilic additions and cyclizations, such as the conjugate addition of lithiated compounds to cinnamoyl derivatives leading to enantiomerically pure 1,4-diols, illustrate the complex chemical reactions possible with structures similar to 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide. These synthetic pathways are crucial for creating complex molecules with potential pharmaceutical applications (Gaul & Seebach, 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-15-5-11-18(12-6-15)28-22(30)20-21(23(28)31)27(26-25-20)13-19(29)24-17-9-7-16(8-10-17)14(2)3/h5-12,14,20-21H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOWWIKOAMPKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
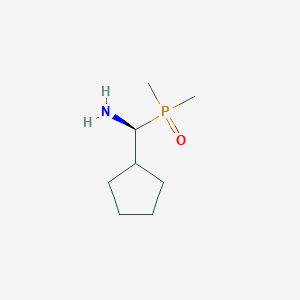
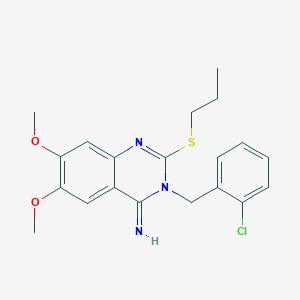
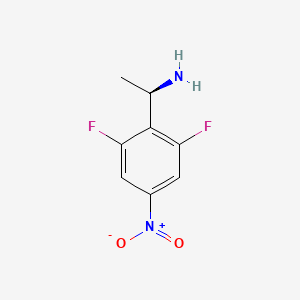
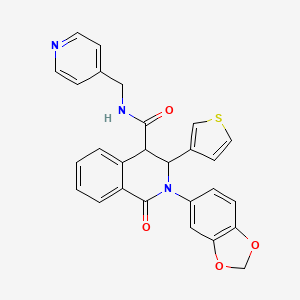
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
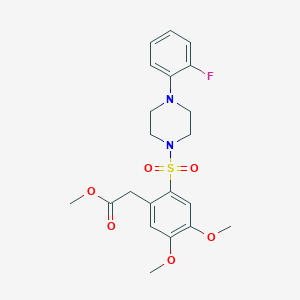
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
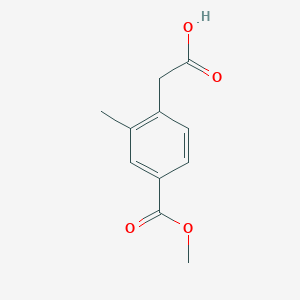
![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)
